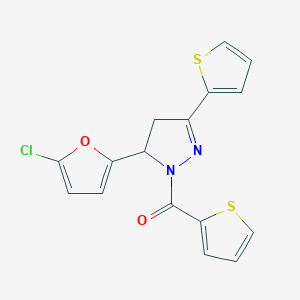

5-(5-chlorofuran-2-yl)-3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole

Description

This compound belongs to the 4,5-dihydro-1H-pyrazole (pyrazoline) family, characterized by a five-membered ring with two adjacent nitrogen atoms. Its structure includes:

- 3-(Thiophen-2-yl): A thiophene substituent at position 3, enhancing π-π stacking interactions.

- 1-(Thiophene-2-carbonyl): A thiophene-based acyl group at position 1, influencing molecular planarity and intermolecular interactions.

Synthesis: Pyrazoline derivatives are typically synthesized via cyclization of α,β-unsaturated ketones with hydrazines under reflux or microwave irradiation (e.g., ). While direct synthesis data for this compound is unavailable, analogous methods suggest high yields (77–83%) via ethanol reflux .

Applications: Pyrazolines are explored for antimicrobial, antitumor, and anti-inflammatory activities. For instance, highlights a related compound (5-(4-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole) with antitumor activity against Ehrlich Ascites Carcinoma (EAC) cells, comparable to 5-fluorouracil .

Properties

IUPAC Name |

[3-(5-chlorofuran-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2S2/c17-15-6-5-12(21-15)11-9-10(13-3-1-7-22-13)18-19(11)16(20)14-4-2-8-23-14/h1-8,11H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQMCDKMHWMAFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CS3)C4=CC=C(O4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(5-chlorofuran-2-yl)-3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities, particularly focusing on anticancer properties.

Chemical Structure and Properties

The molecular structure of the compound can be described by the following features:

- Core Structure : The compound contains a pyrazole ring fused with thiophene and furan moieties.

- Functional Groups : The presence of chlorofuran and thiophene carbonyl enhances its reactivity and biological activity.

Molecular Formula

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . The following table summarizes findings from various research studies evaluating the cytotoxic effects of related compounds on different cancer cell lines.

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HeLa | 14.62 | |

| Compound B | NCI-H460 | 15.42 | |

| Compound C | PC-3 | 17.50 | |

| Etoposide | HeLa | 13.34 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, compounds derived from pyrazole and thiophene structures have shown promising cytotoxic effects against various cancer cell lines, suggesting that modifications to these scaffolds can enhance their anticancer properties.

The proposed mechanisms through which these compounds exert their anticancer effects include:

- Induction of Apoptosis : Many pyrazole derivatives trigger programmed cell death in cancer cells.

- Inhibition of Cell Proliferation : These compounds can interfere with cellular signaling pathways that promote tumor growth.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties that help mitigate oxidative stress associated with cancer progression.

Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A study conducted in 2021 synthesized a series of pyrazole derivatives, including those structurally similar to our compound of interest. The derivatives were evaluated for their anticancer activity against HeLa, NCI-H460, and PC-3 cell lines using the MTT assay. The results indicated significant cytotoxicity across all tested compounds, with some derivatives achieving IC50 values comparable to established chemotherapeutic agents like etoposide .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship (SAR) of pyrazole-based compounds. It was found that substitutions at specific positions on the pyrazole ring significantly influenced biological activity. For example, substituents such as halogens or electron-withdrawing groups enhanced cytotoxicity against prostate cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares key structural features and properties:

*Inferred from structural analogs; direct data unavailable.

Key Differences and Implications

Halogen Substituents

- Chlorine vs. Bromine : The target compound’s 5-chlorofuran group offers moderate electron-withdrawing effects and smaller steric bulk compared to bromine in L2 (). Bromine’s larger size may enhance lipophilicity but reduce solubility .

- Fluorine vs. Chlorine : In compound 4 (), fluorine’s strong electronegativity improves metabolic stability, whereas chlorine in the target compound may enhance halogen bonding in crystal packing or protein interactions .

Aromatic Ring Systems

- Thiophene vs. Phenyl : The target’s dual thiophene groups (3-thiophen-2-yl and 1-thiophene-2-carbonyl) promote π-π stacking and sulfur-mediated interactions, unlike phenyl-dominated analogs (e.g., ). This could improve binding to sulfur-rich biological targets (e.g., enzymes or receptors) .

- Furan vs.

Functional Groups

- Thiophene-2-carbonyl vs.

Crystallographic and Intermolecular Interactions

- Isostructural Analogues : Compounds 4 and 5 () are isostructural with triclinic (P̄1) symmetry and two independent molecules per asymmetric unit. Their packing differences (Cl vs. Br) highlight halogen size effects on van der Waals contacts .

- Hydrogen Bonding : The target’s carbonyl group may form C=O···H–N hydrogen bonds, similar to ’s pyrazoline, while chlorofuran could engage in C–Cl···π interactions .

- Software Tools : Programs like SHELXL () and Mercury () enable precise analysis of these interactions, critical for rational drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(5-chlorofuran-2-yl)-3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole?

- Methodology : The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example, thiophene-2-carbonyl-substituted chalcones can react with hydrazine hydrate in ethanol under reflux to form the pyrazole core . Key steps include:

- Step 1 : Preparation of the chalcone intermediate via Claisen-Schmidt condensation.

- Step 2 : Cyclization with hydrazine derivatives under basic conditions.

- Step 3 : Purification via recrystallization (e.g., ethanol/DMF mixtures) .

- Challenges : Side reactions due to competing nucleophilic sites on thiophene/furan rings require precise stoichiometric control.

Q. How can the structure of this compound be validated experimentally?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR to confirm substituent positions and diastereotopic protons in the dihydropyrazole ring .

- X-ray crystallography : Refinement with SHELXL (e.g., using Olex2 or WinGX) to resolve bond lengths, angles, and stereochemistry .

- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for dihydropyrazole derivatives?

- Methodology :

- Twinned crystals : Use the TWIN/BASF commands in SHELXL to refine twinned data .

- Disorder modeling : Apply PART commands in SHELXL for disordered thiophene/furan rings .

- Validation tools : Cross-check with Mercury CSD’s packing similarity analysis to identify atypical intermolecular interactions .

Q. How do electronic effects of the 5-chlorofuran substituent influence bioactivity?

- Methodology :

- Computational studies : Perform DFT calculations (e.g., Gaussian 16) to map electron density distributions and frontier molecular orbitals .

- SAR comparisons : Synthesize analogs (e.g., replacing Cl with F or NO) and evaluate activity in vitro (e.g., enzyme inhibition assays).

- Data : Chlorine’s electron-withdrawing effect enhances binding to hydrophobic pockets in CNS targets (observed in related pyrazoline antidepressants) .

Q. What experimental designs mitigate synthetic byproducts from thiophene carbonyl reactivity?

- Methodology :

- Reaction optimization : Use low-temperature (−10°C) cyclocondensation to suppress keto-enol tautomerization .

- Byproduct analysis : Employ LC-MS with C18 reverse-phase columns to isolate and characterize side products (e.g., open-chain hydrazones).

- Catalysis : Introduce Lewis acids (e.g., ZnCl) to accelerate cyclization and reduce reaction time .

Q. How can in silico models predict BBB permeability for CNS-targeted applications?

- Methodology :

- Software : Use SwissADME or PreADMET to calculate logP, topological polar surface area (TPSA), and P-glycoprotein substrate likelihood .

- Thresholds : TPSA < 76 Å and logP ~2–5 are favorable for BBB penetration.

- Validation : Compare predictions with in vivo neurotoxicity assays (e.g., forced swim or tail suspension tests) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the antioxidant activity of dihydropyrazole derivatives?

- Root Cause : Variability in assay conditions (e.g., DPPH vs. ABTS radical scavenging protocols) and substituent-dependent redox behavior.

- Resolution :

- Standardization : Use IC values normalized to Trolox equivalents.

- Control experiments : Include ascorbic acid as a reference and test under inert atmospheres to prevent oxidation .

Structural and Functional Insights

Q. What role do non-covalent interactions play in stabilizing the crystal lattice?

- Key Interactions :

- π-π stacking : Between thiophene and furan rings (distance ~3.5–4.0 Å).

- C–H···O hydrogen bonds : Involving the carbonyl group and adjacent CH protons .

Methodological Recommendations

Q. How to design a robust SAR study for this compound?

- Framework :

- Core modifications : Vary substituents on the thiophene, furan, and pyrazole moieties.

- Assay selection : Prioritize high-throughput screens (e.g., fluorescence-based kinase assays) followed by dose-response validation.

- Data integration : Use Principal Component Analysis (PCA) to correlate structural features with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.